

Fluorescent Red Mega 480: A Technical Guide to its Properties and Applications

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Compound of Interest		
Compound Name:	Fluorescent Red Mega 480	
Cat. No.:	B1257686	Get Quote

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Introduction

Fluorescent Red Mega 480 is a synthetic organic dye notable for its exceptionally large Stokes shift, the difference between the maxima of its absorption and emission spectra. This characteristic makes it particularly well-suited for multicolor fluorescence techniques, as it can be excited by common light sources used for other popular fluorophores, such as fluorescein, while emitting at a significantly longer, well-separated wavelength.[1][2] Its excitation is optimal with argon-ion lasers or other short-wavelength light sources.[1][2] The dye is available in various forms, including an N-hydroxysuccinimidyl (NHS) ester, which allows for covalent labeling of proteins and other biomolecules containing primary amine groups.[1]

Photophysical Properties

While a definitive quantum yield for **Fluorescent Red Mega 480** is not publicly available in the reviewed literature, its photophysical properties have been the subject of study. The dye's absorption and fluorescence spectra are influenced by the polarity of its solvent environment, exhibiting a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity. This suggests a larger dipole moment in the excited state compared to the ground state.

Brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Without a reported quantum yield, a precise brightness value cannot be calculated. However, it



is described as a "highly fluorescent" dye. Over-labeling of proteins with Mega 480 NHS ester can lead to a decrease in the quantum yield of the resulting conjugate.[1]

The table below summarizes the available quantitative data for Fluorescent Red Mega 480.

Property	Value	Source
Excitation Maximum (λex)	~500 nm (in H ₂ O)	[1]
513 nm (in 0.1 M phosphate, pH 7.0, NHS-ester)		
526 nm (in 0.1 M phosphate, pH 7.0)	[3]	
Emission Maximum (λem)	~630 nm (in H ₂ O)	[1]
640 nm (in 0.1 M phosphate, pH 7.0)	[3]	
Molar Extinction Coefficient (ε)	40,000 cm ⁻¹ M ⁻¹	[1]
Molecular Weight	514.59 g/mol	[3]
611.66 g/mol (NHS-ester)	[1]	

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

A precise, experimentally determined quantum yield for **Fluorescent Red Mega 480** is not readily found in the literature. However, its quantum yield can be determined relative to a known standard. The following is a generalized protocol for such a measurement.

Principle: The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The absorbance of both the sample and the standard solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

Materials:



- Spectrofluorometer
- UV-Vis Spectrophotometer
- 1 cm path length quartz cuvettes
- Fluorescent Red Mega 480
- A suitable quantum yield standard (e.g., a coumarin dye with a known quantum yield in the same solvent)
- Spectroscopic grade solvent

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of Fluorescent Red Mega 480 in the desired solvent.
 - Prepare a series of dilutions of the dye and a suitable quantum yield standard in the same solvent.
 - The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
- Absorbance Measurements:
 - Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
- Fluorescence Measurements:
 - Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same for both the sample and the standard.
 - Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.



Data Analysis:

- Integrate the area under the fluorescence emission spectrum for each solution.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
- The slope of the resulting linear fit is proportional to the quantum yield.
- The quantum yield of the sample (Φ s) can be calculated using the following equation:

$$\Phi_s = \Phi_r * (m_s / m_r) * (n_s^2 / n_r^2)$$

where:

- \bullet Φ r is the quantum yield of the reference standard.
- m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
- n_s and n_r are the refractive indices of the sample and reference solutions,
 respectively (if the same solvent is used, this ratio is 1).

Antibody Labeling with Fluorescent Red Mega 480 NHSester

Principle: The N-hydroxysuccinimidyl (NHS) ester of **Fluorescent Red Mega 480** reacts with primary amines on proteins, such as the lysine residues on antibodies, to form a stable covalent bond.

Materials:

- Fluorescent Red Mega 480 NHS-ester
- Antibody or other protein to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)



- 1 M Sodium bicarbonate buffer (pH 8.5-9.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
- Phosphate-buffered saline (PBS)

Procedure:

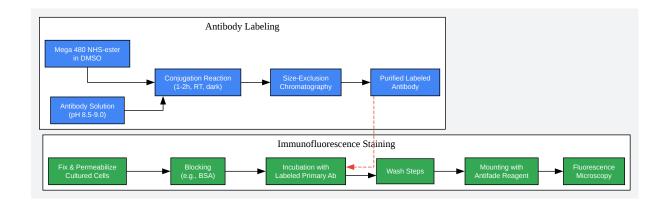
- Prepare the Antibody:
 - Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
 - Add 1 M sodium bicarbonate buffer to adjust the pH to 8.5-9.0.
- · Prepare the Dye:
 - Dissolve the Fluorescent Red Mega 480 NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution.
- Conjugation Reaction:
 - Slowly add a calculated molar excess of the dye stock solution to the antibody solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically but a starting point is often a 10- to 20-fold molar excess of the dye.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
 - The first colored band to elute will be the labeled antibody.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~500-526



nm).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for labeling an antibody with **Fluorescent Red Mega 480** NHS-ester and its subsequent use in immunofluorescence staining of cultured cells.



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Workflow for antibody labeling and immunofluorescence.

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